N-(2,5-DIMETHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE -

N-(2,5-DIMETHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Catalog Number: EVT-5501704
CAS Number:
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide belongs to the class of 1,2,4-triazole derivatives, specifically featuring a thioacetamide side chain and a pyridinyl substituent. This class of compounds has garnered significant interest in scientific research due to its diverse range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective properties [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The presence of the 2,5-dimethoxyphenyl group may influence its pharmacological profile and potentially enhance its activity or selectivity towards specific targets.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS) acts as a ligand in the synthesis of a Hg(II) complex []. It is derived from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione through reaction with chloroacetic acid followed by esterification with methyl alcohol [].

N-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: N-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide forms centrosymmetric dimers through pairwise N—H⋯N hydrogen bonds in its crystal structure []. These dimers further interact through C—H⋯O and C—H⋯π interactions to create a complex three-dimensional structure [].

Relevance: This compound belongs to the N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl}sulfanyl)acetamide class, similar to N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide []. Both compounds share a core 4H-1,2,4-triazole-3-thiol structure, with variations in the substituents at the 4 and 5 positions of the triazole ring and the aryl group of the acetamide moiety.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated neuroprotective properties in a study related to Parkinson's disease []. It prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and influenced Parkinson's disease marker levels following administration of the same neurotoxin [].

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide

Compound Description: N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide is a compound synthesized in a study focusing on α‐glucosidase inhibitors []. It is structurally similar to a previously reported series of N‐aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide compounds, with the key difference being the substitution of a 4-ethyl group instead of a 4-phenyl group [].

Relevance: This compound belongs to the N‐aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4-substituted-4H‐1,2,4‐triazol‐3‐yl]thio}acetamide class, highlighting the exploration of different substituents at the 4-position of the triazole ring for α‐glucosidase inhibition []. It demonstrates structural similarities to N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, sharing the core 4H-1,2,4-triazole-3-thiol structure, a thioacetamide group, and varying substituents at the 4 and 5 positions of the triazole ring and the aryl group of the acetamide moiety.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is an active pharmaceutical ingredient whose metabolism was investigated []. During metabolism, this compound undergoes methylation, primarily at the N1 position of the triazole ring, forming the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation through N-methyltransferase [].

Relevance: This compound demonstrates the importance of the N1 position of the triazole ring for metabolic transformations []. It shares a similar structure with N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, both possessing a 4H-1,2,4-triazole-3-thiol core, a pyridinyl group at the 5-position, and a thioacetic acid moiety. They differ in the substituent at the 4-position of the triazole ring (2-methoxyphenyl vs. methyl) and the presence of the morpholinium counterion in the former and the N-(2,5-dimethoxyphenyl)acetamide group in the latter.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15)

Compound Description: N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15) represent a series of derivatives synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory activities []. Many of these derivatives, including KA3, KA4, KA7, KA9, KA11, and KA14, exhibited promising biological activities []. Notably, the presence of electron-withdrawing groups at the ortho-, meta-, and para- positions of the phenyl ring significantly enhanced activity [].

Relevance: This series of compounds shares the core 4H-1, 2, 4-triazol-3-yl}sulfanyl)acetamide structure with N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. They demonstrate the impact of varying substituents on the phenyl ring of the acetamide moiety and the 4-position of the triazole ring on biological activity []. The observation that electron-withdrawing groups enhance activity provides valuable insight for designing more potent analogs of N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.

2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate served as a key building block in the synthesis of various derivatives, including those designed as potential anticancer agents []. These derivatives exhibited moderate anticancer activity against the human liver carcinoma (Hep G2 cell line) [].

Relevance: This compound shares a similar core structure with N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, both featuring a 4H-1,2,4-triazole-3-thiol scaffold with a pyridinyl group at the 5-position and a thioacetic acid group. The primary difference lies in the substituent at the 4-position of the triazole ring (2-methoxyphenyl vs. methyl) and the presence of the N-(2,5-dimethoxyphenyl)acetamide group in the latter. The study involving 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate derivatives highlights the potential of this scaffold for developing anticancer agents [].

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) is a GPR17 agonist that, in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP), exhibited a synergistic effect in inhibiting glioblastoma cells []. This combination demonstrated potent antitumor activity in a glioblastoma xenograft model [].

Relevance: While this compound has a more complex structure compared to N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, it highlights the therapeutic potential of incorporating a 1,2,4-triazole scaffold into molecules designed for glioblastoma therapy []. Both compounds share a common 1,2,4-triazole-3-thiol core, emphasizing the versatility of this structure for drug development.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

Compound Description: N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) was used as a probe to assess the activity of the olfactory receptor AcerOr2 in Apis cerana cerana []. The receptor exhibited a narrow response to VUAA1 [], indicating its role in olfactory signaling in this honeybee species.

Relevance: While VUAA1 and N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide differ in their specific substituents, both share a common 1,2,4-triazole-3-thiol core structure. VUAA1 highlights the application of this scaffold in studying olfactory receptor function and understanding the mechanisms of olfactory discrimination [].

Properties

Product Name

N-(2,5-DIMETHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C18H19N5O3S/c1-23-17(13-6-4-5-9-19-13)21-22-18(23)27-11-16(24)20-14-10-12(25-2)7-8-15(14)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

HMRJJOLGRWBROI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.